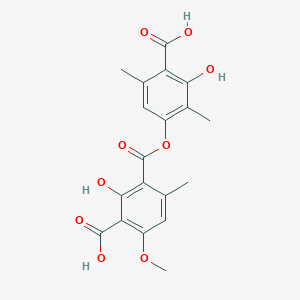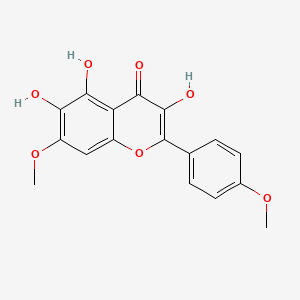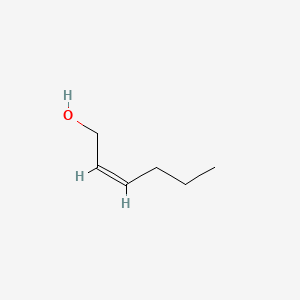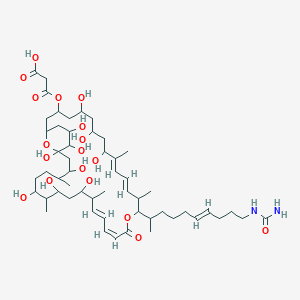
Kanchanamycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanchanamycin A is a natural product found in Streptomyces olivaceus with data available.
Aplicaciones Científicas De Investigación
Structural Analysis
Kanchanamycin A, a polyol macrolide antibiotic, is derived from Streptomyces olivaceus Tü 4018. It possesses a unique 36-membered lactone ring and a 6-membered hemiacetal ring structure. An unusual feature of this macrolide is its terminal urea moiety. The structure of Kanchanamycin A was elucidated using electrospray MS and advanced 2D NMR techniques, such as HSQC, HMBC, and 2D-HSQC-TOCSY, due to significant signal overlap in its spectral analysis (Stephan et al., 1996).
Antibacterial and Antifungal Activities
Kanchanamycin A exhibits antibacterial and antifungal properties, showing particular effectiveness against Pseudomonas fluorescens. Its discovery was a result of HPLC-diode-array and HPLC-electrospray-mass-spectrometry screening of culture filtrates and mycelium of Streptomyces olivaceus Tü 4018. This research highlights the therapeutic potential of Kanchanamycin A in combating various microbial infections (Fiedler et al., 1996).
Role in mTOR Signaling
The mTOR (mechanistic Target of Rapamycin) signaling pathway plays a crucial role in cell growth and metabolism in response to environmental factors. Although Kanchanamycin A is not directly linked to mTOR research, understanding its interaction with bacterial cells can provide insights into how external compounds, like antibiotics, influence cellular processes. This understanding is vital for developing therapeutic strategies for diseases where mTOR signaling is deregulated, such as cancer and diabetes (Saxton & Sabatini, 2017).
Kanamycin and Genetic Research
Though not directly about Kanchanamycin A, studies on Kanamycin, a related antibiotic, have implications for genetic research. Kanamycin is often used as a selective agent in genetic transformation protocols. Its impact on DNA methylation in Arabidopsis thaliana calluses highlights the potential genetic and epigenetic effects of antibiotic use in plant biotechnology (Bardini et al., 2003).
Development of Kanamycin Biosynthesis
Understanding the biosynthesis of Kanamycin, closely related to Kanchanamycin, is crucial for manipulating antibiotic production. Discovering parallel pathways in Kanamycin biosynthesis through gene cluster reconstruction in Streptomyces venezuelae offers opportunities for pathway engineering. This could lead to the direct in vivo production of new or more potent aminoglycoside antibiotics (Park et al., 2011).
Propiedades
Fórmula molecular |
C54H90N2O18 |
|---|---|
Peso molecular |
1055.3 g/mol |
Nombre IUPAC |
3-[[(10E,12E,18Z,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C54H90N2O18/c1-32-16-12-13-20-49(67)73-51(35(4)17-11-9-7-8-10-14-23-56-53(55)70)36(5)19-15-18-33(2)43(60)26-39(58)24-38(57)25-40(72-50(68)30-48(65)66)27-41-28-46(63)52(69)54(71,74-41)31-47(64)34(3)21-22-42(59)37(6)45(62)29-44(32)61/h7-8,12-13,15-16,18-20,32,34-47,51-52,57-64,69,71H,9-11,14,17,21-31H2,1-6H3,(H,65,66)(H3,55,56,70)/b8-7+,16-12+,19-15+,20-13-,33-18+ |
Clave InChI |
LLKMUSZUPKLZDW-YOAYMMHYSA-N |
SMILES isomérico |
CC1CCC(C(C(CC(C(/C=C/C=C\C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |
SMILES canónico |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |
Sinónimos |
kanchanamycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



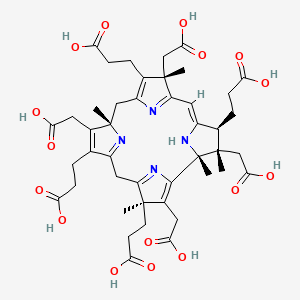

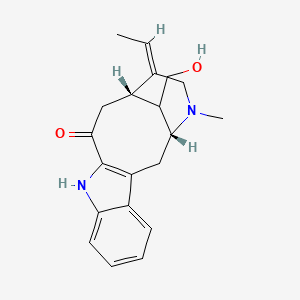
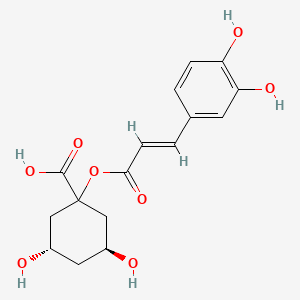
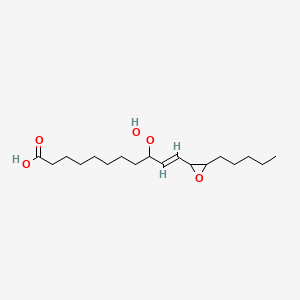
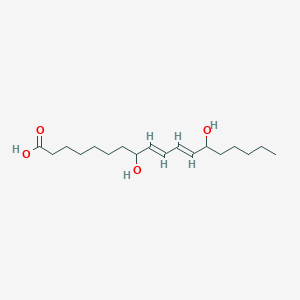
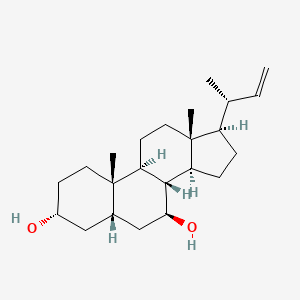
![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)
![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)
![(5R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1238572.png)

